

O-Allylvanillin: A Comprehensive Technical Overview for Researchers

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Compound of Interest

Compound Name: *O-allylvanillin*

Cat. No.: *B1271678*

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Introduction

O-allylvanillin, systematically known as 2-allyloxy-3-methoxybenzaldehyde, is an organic compound with growing interest in the fields of medicinal chemistry and drug development. Its potential biological activities, including anticancer properties, have prompted further investigation into its synthesis, bioactivity, and safety profile. This guide provides a detailed overview of the health and safety data for **O-allylvanillin**, alongside experimental protocols for its synthesis and evaluation of its biological effects, tailored for researchers, scientists, and drug development professionals.

Health and Safety Data

A comprehensive understanding of the health and safety aspects of **O-allylvanillin** is paramount for its handling and use in a laboratory setting. The following tables summarize the key safety information, physical and chemical properties, and toxicological data.

Table 1: GHS Hazard and Precautionary Statements

GHS Classification	Statement
Hazard Statements	H315: Causes skin irritation
H319: Causes serious eye irritation	
H335: May cause respiratory irritation	
Precautionary Statements	
Prevention	P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
P264: Wash skin thoroughly after handling.	
P271: Use only outdoors or in a well-ventilated area.	
P280: Wear protective gloves/eye protection/face protection.	
Response	P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.	
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
P312: Call a POISON CENTER or doctor if you feel unwell.	
P332 + P313: If skin irritation occurs: Get medical advice/attention.	
P337 + P313: If eye irritation persists: Get medical advice/attention.	
P362 + P364: Take off contaminated clothing and wash it before reuse.	

Storage	P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
P405: Store locked up.	
Disposal	P501: Dispose of contents/container to an approved waste disposal plant.

Table 2: Physical and Chemical Properties

Property	Value
Chemical Formula	C ₁₁ H ₁₂ O ₃
Molecular Weight	192.21 g/mol
Appearance	Colorless liquid
Boiling Point	129 - 132 °C / 264.2 - 269.6 °F
Flash Point	> 110 °C / > 230 °F
Density	1.117 g/cm ³ (at 20 °C / 68 °F)[1]

Table 3: Toxicological Data

Test	Result
Acute Oral Toxicity	No data available for O-allylvanillin. For o-vanillin (a related compound), LD50 (mouse) is 1330 mg/kg.
Skin Corrosion/Irritation	Causes skin irritation. [1]
Serious Eye Damage/Irritation	Causes serious eye irritation. [1]
Respiratory or Skin Sensitization	No data available.
Germ Cell Mutagenicity	No data available.
Carcinogenicity	No data available.
Reproductive Toxicity	No data available.
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation. [1]
Specific Target Organ Toxicity (Repeated Exposure)	No data available.
Aspiration Hazard	No data available.

Experimental Protocols

Synthesis of O-Allylvanillin (4-Allyloxy-3-methoxybenzaldehyde)

This protocol is adapted from the work of Ngameni et al. (2013).[\[2\]](#)

Materials:

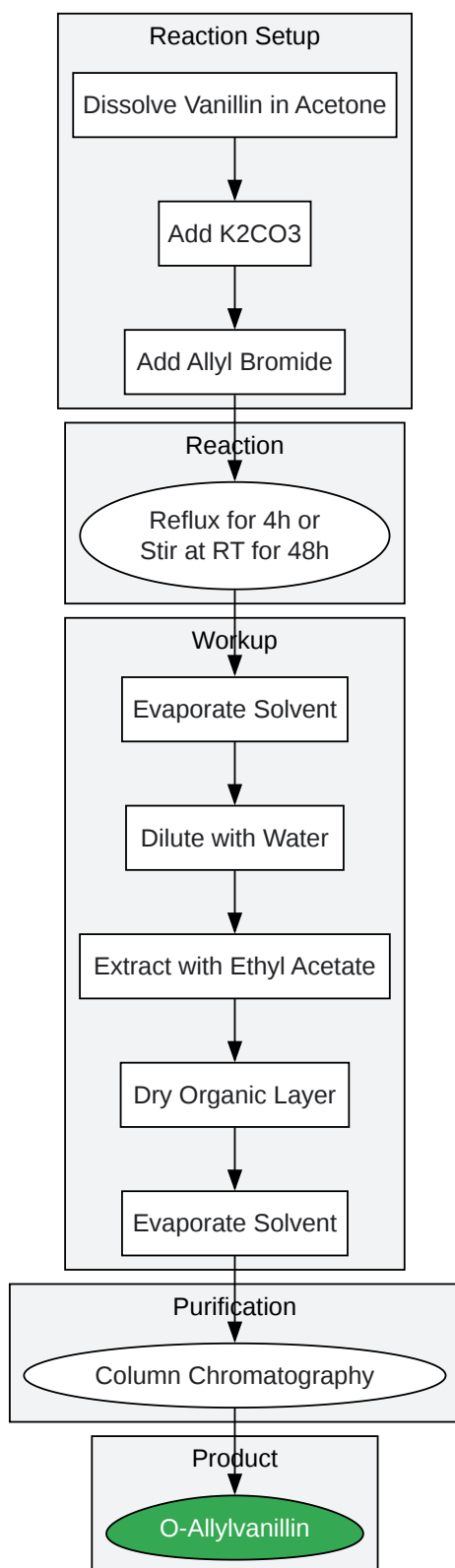
- Vanillin
- Anhydrous potassium carbonate (K_2CO_3)
- Allyl bromide
- Acetone

- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Water

Procedure:

- Dissolve vanillin (1.99 mmol) in acetone (8 mL).
- Add anhydrous potassium carbonate (0.1203 g).
- Add allyl bromide (1.46 mmol, 0.12 mL, $d = 1.43$).
- Reflux the reaction mixture for 4 hours or stir at room temperature for 48 hours.
- After the reaction is complete, evaporate the solvent under reduced pressure.
- Dilute the residue with water (3 x 40 mL).
- Extract the aqueous mixture with ethyl acetate (3 x 60 mL).
- Dry the combined organic extracts over anhydrous sodium sulfate.
- Evaporate the solvent to obtain the crude product.
- Purify the product by column chromatography on silica gel using a hexane-ethyl acetate solvent system of increasing polarity to yield **O-allylvanillin**.

Experimental Workflow for **O-Allylvanillin** Synthesis



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Caption: Workflow for the synthesis of **O-allylvanillin**.

In Vitro Cytotoxicity Assay

The following is a general protocol for assessing the cytotoxic activity of **O-allylvanillin** against cancer cell lines, as described by Ngameni et al. (2013).^[2]

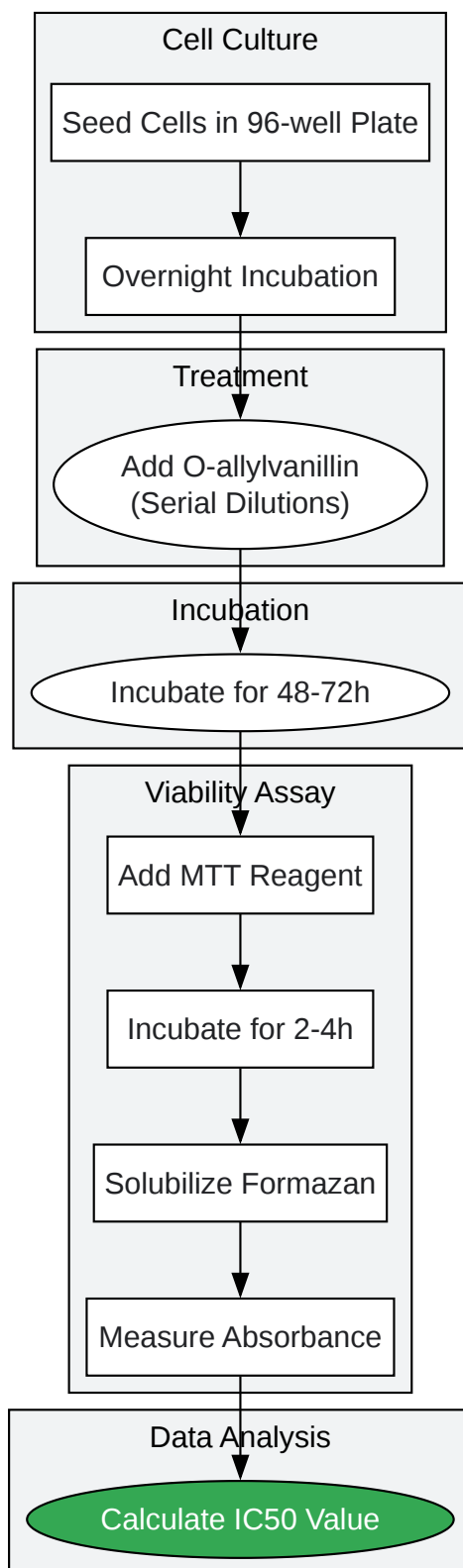
Materials:

- Human cancer cell lines (e.g., THP-1, DU-145, HL-60, Hep-G2, MCF-7)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- **O-allylvanillin** stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
- 96-well plates
- Humidified incubator (37 °C, 5% CO₂)

Procedure:

- Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Treat the cells with various concentrations of **O-allylvanillin** (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
- Incubate the plates for a specified period (e.g., 48 or 72 hours).
- Add the MTT reagent to each well and incubate for a further 2-4 hours, allowing viable cells to form formazan crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for In Vitro Cytotoxicity Assay

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Caption: Workflow for determining the in vitro cytotoxicity of **O-allylvanillin**.

Biological Activity

Research has indicated that **O-allylvanillin** serves as a precursor for the synthesis of O-allylchalcones, which have demonstrated notable in vitro cytotoxic activity against various human cancer cell lines.^{[1][2]}

Table 4: In Vitro Cytotoxicity of O-allylvanillin and its Derivatives (IC₅₀ in μM)

Compound	THP-1 (Leukemia)	DU-145 (Prostate)	HL-60 (Leukemia)	Hep-G2 (Liver)	MCF-7 (Breast)
O-allylvanillin	> 40	> 40	> 40	> 40	> 40
O-allylchalcone 5f	10.42	-	-	-	-
O-allylchalcone 5g	4.76	5.21	7.90	10.12	10.32
Data extracted from Ngameni et al. (2013). ^[2]					

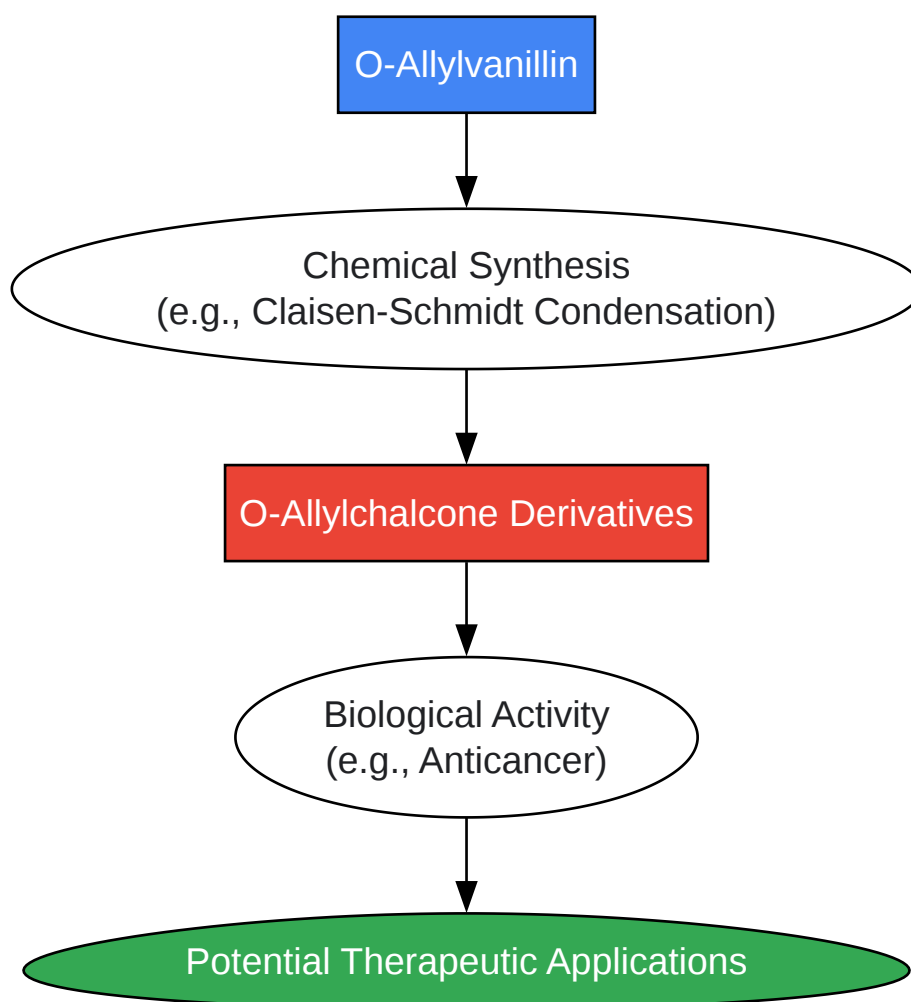
While **O-allylvanillin** itself did not show significant cytotoxicity at the tested concentrations, its derivatives exhibited potent anticancer activity, highlighting its importance as a scaffold in medicinal chemistry.

Signaling Pathways

Currently, there is a lack of specific research detailing the signaling pathways directly modulated by **O-allylvanillin**. The cytotoxic effects of its chalcone derivatives suggest potential interference with pathways crucial for cancer cell proliferation and survival, such as those

involving tubulin polymerization, as is common for many chalcones.[2] Further research is required to elucidate the precise mechanisms of action and the specific signaling cascades affected by **O-allylvanillin** and its derivatives.

Logical Relationship of **O-allylvanillin** in Drug Discovery



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Caption: Role of **O-allylvanillin** as a precursor in developing bioactive compounds.

Conclusion

This technical guide provides a summary of the available health and safety information, experimental protocols, and biological activity data for **O-allylvanillin**. While the direct biological activity and toxicological profile of **O-allylvanillin** require more extensive

investigation, its role as a key intermediate in the synthesis of potent anticancer compounds is evident. Researchers and drug development professionals should adhere to the safety precautions outlined and can utilize the provided protocols as a foundation for further studies into the therapeutic potential of **O-allylvanillin** and its derivatives. Future research should focus on elucidating its mechanism of action and detailed toxicological assessment to fully characterize its potential as a pharmacophore.

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References

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